molecular formula C14H20FNO3 B14133308 2-(Diethylamino)ethyl (4-fluorophenoxy)acetate

2-(Diethylamino)ethyl (4-fluorophenoxy)acetate

Cat. No.: B14133308
M. Wt: 269.31 g/mol
InChI Key: SOIUHBSEUBGVKM-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl (4-fluorophenoxy)acetate is an organic compound with the molecular formula C14H20FNO3. It is known for its unique chemical structure, which includes a diethylaminoethyl group and a fluorophenoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl (4-fluorophenoxy)acetate typically involves the reaction of 4-fluorophenol with chloroacetic acid to form 4-fluorophenoxyacetic acid. This intermediate is then esterified with 2-(diethylamino)ethanol under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl (4-fluorophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diethylamino)ethyl (4-fluorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl (4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s ability to cross cell membranes, while the fluorophenoxyacetate moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl (4-chlorophenoxy)acetate
  • 2-(Diethylamino)ethyl (4-bromophenoxy)acetate
  • 2-(Diethylamino)ethyl (4-methylphenoxy)acetate

Uniqueness

2-(Diethylamino)ethyl (4-fluorophenoxy)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it distinct from its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C14H20FNO3

Molecular Weight

269.31 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(4-fluorophenoxy)acetate

InChI

InChI=1S/C14H20FNO3/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3

InChI Key

SOIUHBSEUBGVKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)COC1=CC=C(C=C1)F

Origin of Product

United States

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